molecular formula C16H15N3O4S B278761 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate

Numéro de catalogue: B278761
Poids moléculaire: 345.4 g/mol
Clé InChI: BKUGULUCTLKKNZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate (DBT-PMC) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzothiazole derivatives and has been studied for its pharmacological activities in various medical fields.

Mécanisme D'action

The mechanism of action of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate is not fully understood, but it is believed to act through multiple targets. In cancer research, this compound has been found to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In Alzheimer's disease and Parkinson's disease research, this compound has been found to inhibit the aggregation of amyloid-beta and alpha-synuclein, respectively, which are involved in the pathogenesis of these diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been found to inhibit the expression of vascular endothelial growth factor, which is involved in angiogenesis. In Alzheimer's disease and Parkinson's disease research, this compound has been found to reduce oxidative stress and inflammation, which are involved in the pathogenesis of these diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate in lab experiments is its potential therapeutic properties in various medical fields. Another advantage is its synthetic availability, which allows for easy access to the compound. One limitation of this compound in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Orientations Futures

For 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate research include further investigation of its mechanism of action, optimization of its therapeutic potential, and development of analogs with improved pharmacological properties. In cancer research, future directions include studying the combination of this compound with other chemotherapeutic agents for improved efficacy. In Alzheimer's disease and Parkinson's disease research, future directions include studying the effects of this compound in animal models and clinical trials to determine its potential as a therapeutic agent.

Méthodes De Synthèse

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate can be synthesized through a one-pot reaction of 3-aminopropyl pyridine-4-carboxylate and 2-aminothiophenol in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction takes place under reflux conditions and the product is obtained after purification by column chromatography.

Applications De Recherche Scientifique

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate has been studied for its potential therapeutic properties in various medical fields such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, this compound has been studied for its potential neuroprotective effects.

Propriétés

Formule moléculaire

C16H15N3O4S

Poids moléculaire

345.4 g/mol

Nom IUPAC

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate

InChI

InChI=1S/C16H15N3O4S/c20-16(12-6-9-17-10-7-12)23-11-3-8-18-15-13-4-1-2-5-14(13)24(21,22)19-15/h1-2,4-7,9-10H,3,8,11H2,(H,18,19)

Clé InChI

BKUGULUCTLKKNZ-UHFFFAOYSA-N

SMILES isomérique

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCOC(=O)C3=CC=NC=C3

SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCOC(=O)C3=CC=NC=C3

SMILES canonique

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCOC(=O)C3=CC=NC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.